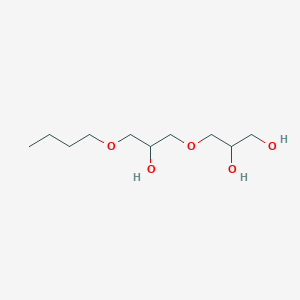
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is an organic compound with the molecular formula C10H22O5 It is a derivative of propane-1,2-diol, where the hydroxyl groups are substituted with butoxy and hydroxypropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol typically involves the reaction of 3-butoxy-1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the hydroxyl group of the 3-butoxy-1,2-propanediol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like toluene or dichloromethane to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The butoxy and hydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and butoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Amino-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with an amino group instead of a butoxy group.
3-(3-Methoxy-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other similar compounds may not be effective.
Propiedades
Número CAS |
189997-53-3 |
|---|---|
Fórmula molecular |
C10H22O5 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-(3-butoxy-2-hydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H22O5/c1-2-3-4-14-7-10(13)8-15-6-9(12)5-11/h9-13H,2-8H2,1H3 |
Clave InChI |
KLQKXYRDMQCNGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(COCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


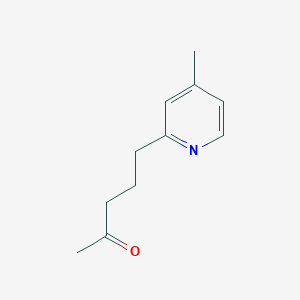
![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)
![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
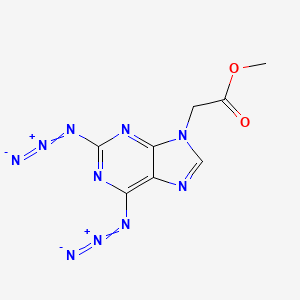

![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)

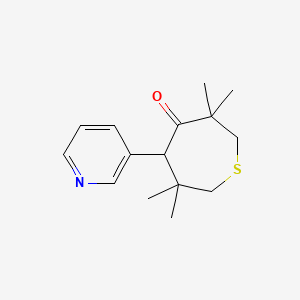
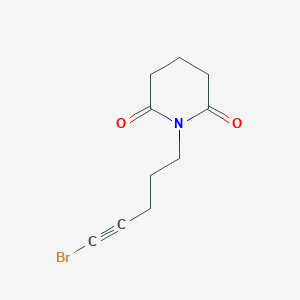

![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
